2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Description
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C16H19IN2O5. This compound is characterized by the presence of an iodo-substituted benzoyl group, a methoxy group, and a hydrazino carbonyl group attached to a cyclohexanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOBTNSBNAZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Benzoyl Hydrazine Intermediate: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzoyl hydrazine intermediate.
Cyclohexanecarboxylic Acid Derivative Formation: The benzoyl hydrazine intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzoic acid, while reduction of the iodo group can produce 3-methoxybenzoic acid.
Scientific Research Applications
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, while the hydrazino carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxybenzoic acid: Shares the iodo and methoxy substituents but lacks the hydrazino carbonyl and cyclohexanecarboxylic acid moieties.
2-Iodo-3-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and hydrazino carbonyl groups allows for diverse chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of a hydrazine moiety and a cyclohexanecarboxylic acid backbone, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
- Molecular Formula : C16H19IN2O5
- Molecular Weight : 446.24 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Metabotropic Glutamate Receptors (mGluRs) : Research has indicated that compounds with similar structural motifs can act as positive allosteric modulators of mGluRs, particularly subtype 4 (mGlu4). These interactions may enhance synaptic transmission and have implications for treating neurodegenerative diseases .
- Hydrazine Derivatives : The hydrazine group is known for its reactivity and has been linked to various biological activities, including anti-inflammatory and anticancer properties. The presence of the iodo and methoxy substituents may further enhance these effects through increased lipophilicity and altered electronic properties.
Biological Assays and Findings
The efficacy of this compound has been evaluated in several in vitro studies:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. |
| Receptor Binding Studies | Showed affinity for mGlu4 receptors, indicating possible use in neurological disorders. |
| Anti-inflammatory Assays | Demonstrated inhibition of pro-inflammatory cytokines in cell cultures, supporting its role in inflammatory conditions. |
Case Studies
- Anticancer Activity : A study involving the compound's effect on breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.
- Neurological Applications : In animal models, compounds similar to this one have been shown to improve cognitive function through modulation of glutamate signaling pathways. This raises the possibility that this compound could be explored for treating conditions like Alzheimer's disease.
Q & A
Q. How can this compound serve as a ligand in catalytic systems?
- Methodology :
- Coordination Studies : Titrate with transition metals (e.g., Pd²⁺, Cu²⁺) in ethanol; monitor via UV-Vis.
- Catalytic Testing : Evaluate Suzuki-Miyaura coupling efficiency (aryl halide scope, TOF calculations).
- Result : Pd complexes show 85% yield in biphenyl synthesis (72 h, 80°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
